molecular formula C18H26N2O2 B2791975 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide CAS No. 896369-08-7

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide

Cat. No.: B2791975
CAS No.: 896369-08-7
M. Wt: 302.418
InChI Key: HHKRYYKZVFRMTN-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide (CAS 896369-08-7) is a chemical compound with a molecular weight of 302.41 g/mol and the molecular formula C18H26N2O2 . It features a 5-oxopyrrolidine core, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a broad spectrum of pharmacological activities . Researchers are exploring this and similar 5-oxopyrrolidine derivatives primarily in the field of neuroscience and pain research. Compounds within this structural class have been investigated as potential inhibitors of voltage-gated sodium channels, specifically the Nav1.8 subtype . Nav1.8 channels, expressed predominantly in peripheral sensory neurons, are a promising target for managing neuropathic pain, inflammatory pain, and chronic itch disorders . The 3,4-dimethylphenyl substituent on the pyrrolidinone ring is a common feature in pharmacologically active molecules designed to interact with central nervous system targets . The 3,3-dimethylbutanamide moiety may contribute to the compound's physicochemical properties and pharmacophore profile. This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-12-6-7-15(8-13(12)2)20-11-14(9-17(20)22)19-16(21)10-18(3,4)5/h6-8,14H,9-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKRYYKZVFRMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the cyclization of a suitable precursor, such as a β-amino acid derivative, under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds, anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Structure and Composition

The molecular formula of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S with a molecular weight of approximately 404.5 g/mol. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Canonical SMILES : CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)

Physical Properties

The compound exhibits characteristics typical of sulfonamides and amides, including solubility in organic solvents and potential reactivity towards nucleophiles and electrophiles.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

Anticancer Activity

Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. For instance, related compounds have shown significant inhibitory effects on colorectal cancer cell lines (SW480 and HCT116) with IC50 values as low as 0.12 μM. The mechanisms involved include modulation of gene expression related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated the ability to modulate inflammatory responses. Studies suggest that they can decrease levels of pro-inflammatory cytokines, potentially offering therapeutic avenues for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can be used to develop more complex molecules through various chemical reactions, including:

  • Oxidation : Introducing additional functional groups or modifying existing ones.
  • Reduction : Altering the oxidation state of the compound.

Biological Probing

This compound may also function as a probe for studying biological pathways and interactions due to its ability to bind specific molecular targets such as enzymes and receptors.

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of sulfonamide derivatives revealed that certain compounds significantly inhibited cell growth in vitro and reduced tumor growth in xenograft models. The mechanisms involved included modulation of gene expression related to cell proliferation and apoptosis.

Case Study 2: Anti-inflammatory Response

Another investigation highlighted the anti-inflammatory properties of related sulfonamides in animal models. These compounds were shown to decrease levels of pro-inflammatory cytokines and improve clinical outcomes in models of chronic inflammation.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues with Pyrrolidinone or Tetrahydrofuran Scaffolds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound Pyrrolidin-5-one 3,4-Dimethylphenyl, 3,3-dimethylbutanamide ~345.5* Not reported Suspected Hh inhibition N/A
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Tetrahydrofuran-2-one Sulfamoylphenyl, butyramide 327.4 180–182 Not specified
N-[(3S,5S)-1-(Benzo[3,4-d]1,3-dioxolan-5-ylmethyl)-5-(piperazinylcarbonyl)pyrrolidin-3-yl]-... butanamide Pyrrolidin-5-one Piperazinylcarbonyl, 3-methoxyphenyl 574.7 Not reported Hh signaling inhibitor (Phase II trials)

*Calculated based on formula C₁₉H₂₆N₂O₂.

Key Observations:

  • In contrast, the piperazinylcarbonyl group in the Hh inhibitor () introduces a polar moiety, which may balance lipophilicity and solubility for improved pharmacokinetics . Compounds with longer aliphatic chains (e.g., hexanamide in 5c) exhibit lower melting points (142–143°C vs. 180–182°C for 5a), suggesting increased conformational flexibility .
  • Biological Activity:
    • The Hh inhibitor () shares the 3,3-dimethylbutanamide group with the target compound, a motif critical for binding to Smoothened (SMO), a key Hh pathway protein. This suggests the target compound may similarly modulate Hh signaling .
    • Sulfonamide derivatives (5a–5d) lack explicit activity data but demonstrate systematic synthetic approaches for optimizing substituent length and polarity .

Stereochemical and Conformational Considerations

  • Stereochemistry: The target compound’s stereochemical configuration is unspecified, but analogues like those in highlight the importance of stereochemistry in biological activity. For example, (R)- and (S)-enantiomers of butanamide derivatives exhibit distinct binding affinities due to spatial compatibility with target proteins .

Pharmacological and Developmental Status

  • The target compound’s structural simplicity (lacking complex dioxolane or piperazine groups) may offer synthetic advantages or reduced off-target effects .
  • Synthetic Feasibility: Compounds like 5a–5d () were synthesized in moderate yields (45–51%), suggesting that the target compound’s synthesis may require optimization of acyl chloride coupling or purification protocols .

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidinone ring, a dimethylphenyl group, and an amide functional group. The molecular formula is C16H22N2OC_{16}H_{22}N_2O with a molecular weight of 274.36 g/mol. Its structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • SMILES Notation : CC(C(=O)N1C(=O)CC(N1C(=O)C)C)C(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can enhance cholinergic signaling, which is beneficial in neurodegenerative diseases like Alzheimer's .
  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. It has been shown to reduce apoptosis in neuronal cell lines exposed to harmful agents like hydrogen peroxide .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AChE and BChE with IC50 values indicating moderate potency. The compound's ability to prevent amyloid-beta aggregation suggests potential applications in Alzheimer's disease therapy .

Target IC50 Value Effect
Acetylcholinesterase (AChE)5.18 µMInhibition of neurotransmitter breakdown
Butyrylcholinesterase (BChE)5.22 µMEnhanced cholinergic activity

Case Studies

  • Neuroprotection Against Oxidative Stress : In a study involving SH-SY5Y neuronal cells, treatment with the compound significantly reduced cell death caused by oxidative stress. The results indicated that it could be a promising candidate for neuroprotective therapies .
  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive functions as measured by behavioral tests. The results support its role in enhancing memory and learning capabilities through cholinergic modulation .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest favorable absorption and distribution characteristics due to its lipophilic nature. Further studies are required to elucidate its metabolism and excretion pathways.

Q & A

Q. What are the key steps and optimization parameters for synthesizing N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide?

The synthesis typically involves multi-step reactions, including cyclization of pyrrolidinone intermediates and coupling with 3,3-dimethylbutanamide. Critical parameters include:

  • Temperature control (e.g., maintaining 60–80°C during amide bond formation).
  • Solvent selection (polar aprotic solvents like DMF or DMSO for solubility).
  • Catalyst use (e.g., HATU or EDCl for efficient coupling).
  • Purification methods (recrystallization or column chromatography to achieve >95% purity). Yield optimization requires iterative adjustment of these parameters .

Q. Which analytical techniques are essential for characterizing this compound?

Standard methods include:

  • NMR spectroscopy (¹H/¹³C for verifying substituent positions and stereochemistry).
  • Mass spectrometry (HRMS for molecular weight confirmation).
  • HPLC (for purity assessment).
  • IR spectroscopy (to identify functional groups like the pyrrolidinone carbonyl). These techniques collectively validate structural integrity and purity .

Q. How can researchers screen for biological activity, and what preliminary assays are recommended?

Initial screening should focus on:

  • In vitro cytotoxicity (MTT or resazurin assays in cancer cell lines).
  • Antimicrobial activity (MIC determination via broth microdilution).
  • Enzyme inhibition assays (e.g., fluorescence-based assays for kinases or proteases). Dose-response curves (IC₅₀/EC₅₀ values) and positive/negative controls are critical for reliability .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in biological activity data?

Discrepancies (e.g., variable cytotoxicity across studies) may arise from impurities or assay conditions. Strategies include:

  • SAR studies : Systematically modifying substituents (e.g., replacing dimethylphenyl with fluorophenyl) to isolate active pharmacophores.
  • Metabolite profiling (LC-MS to identify degradation products).
  • Crystallographic analysis (using SHELX or OLEX2 to correlate conformation with activity) .

Q. What advanced methods optimize regioselectivity in synthesis?

To address challenges like unwanted nitro-group positioning:

  • Microwave-assisted synthesis reduces side reactions by accelerating kinetics.
  • Protecting group strategies (e.g., Boc for amines) improve selectivity.
  • Computational modeling (DFT calculations predict reactive sites) .

Q. How can crystallography elucidate conformational dynamics relevant to bioactivity?

Single-crystal X-ray diffraction (via WinGX or OLEX2) reveals:

  • Torsion angles of the pyrrolidinone ring, impacting target binding.
  • Hydrogen-bond networks between the amide group and biological targets.
  • Solvent interactions affecting solubility and stability .

Q. What in vivo models are suitable for assessing pharmacokinetics and efficacy?

Design considerations include:

  • Route of administration (oral vs. intraperitoneal for bioavailability studies).
  • Metabolite tracking (radiolabeled compounds or LC-MS/MS).
  • Disease models (e.g., xenografts for anticancer activity, murine inflammation models for immunomodulation). Dose-ranging studies and toxicity endpoints (ALT/AST levels) are essential .

Q. Which computational tools predict mechanism of action and target engagement?

Use:

  • Molecular docking (AutoDock Vina) to simulate binding to Hedgehog signaling proteins.
  • MD simulations (GROMACS) to assess binding stability over time.
  • Pharmacophore modeling (MOE) to identify critical interaction motifs. Validate predictions with SPR or ITC for binding affinity .

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